

# ε-Carotene biosynthesis pathway in plants

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An In-depth Technical Guide to the ε-Carotene Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Carotenoids are a diverse group of lipophilic isoprenoid pigments that are essential for plant life and hold significant value for human health.[1][2][3] They play indispensable roles in photosynthesis, photoprotection, and serve as precursors for the phytohormones abscisic acid (ABA) and strigolactones.[4][5] For humans, certain carotenoids are vital as a source of provitamin A and antioxidants, which may help alleviate chronic diseases.[1][6][7][8][9]

The biosynthesis of carotenoids in plants occurs within plastids, originating from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][4][10] This intricate network of enzymatic reactions leads to the formation of a vast array of carotenoid structures. A critical bifurcation point in the pathway occurs at the cyclization of lycopene, which leads to the formation of two major branches of carotenoids: the β,β-branch and the β,ε-branch. This guide provides a detailed technical overview of the β,ε-branch, which is responsible for the synthesis of ε-carotene and its derivatives, most notably lutein, the most abundant carotenoid in the photosynthetic tissues of many green plants.[11]

## The Core ε-Carotene Biosynthesis Pathway

The synthesis of all carotenoids begins with the formation of the C<sub>40</sub> hydrocarbon phytoene from two molecules of geranylgeranyl pyrophosphate (GGPP).[4][12] A series of desaturation and isomerization reactions then converts the colorless phytoene into the red-colored, linear

molecule all-trans-lycopene.[4] The cyclization of lycopene represents the first branch point in the carotenoid pathway, determining the flux of carbon into two distinct downstream pathways.[1][4][10]

The  $\epsilon$ -carotene pathway, or the  $\beta,\epsilon$ -branch, is initiated by the action of two key enzymes:

- Lycopene  $\epsilon$ -cyclase (LCYE): This enzyme catalyzes the formation of an  $\epsilon$ -ring at one end of the lycopene molecule, producing  $\delta$ -carotene ( $\epsilon,\psi$ -carotene).[10][13]
- Lycopene  $\beta$ -cyclase (LCYB): This enzyme then acts on  $\delta$ -carotene to form a  $\beta$ -ring at the other end, yielding  $\alpha$ -carotene ( $\beta,\epsilon$ -carotene).[10]

Following the formation of  $\alpha$ -carotene, subsequent hydroxylation steps lead to the synthesis of  $\beta,\epsilon$ -xanthophylls, primarily lutein.[1] This involves the action of two types of ring-specific hydroxylases:

- $\epsilon$ -ring hydroxylase (CYP97C/HYe)
- $\beta$ -ring hydroxylase (CYP97A/HYb)

These enzymes convert  $\alpha$ -carotene to lutein via the intermediate zeinoxanthin.[1][4] The relative activities and expression levels of LCYE and LCYB are critical in determining the ratio of  $\beta,\beta$ -carotenoids to  $\beta,\epsilon$ -carotenoids in a given plant tissue.[4]

Caption: Figure 1. Overview of the carotenoid biosynthesis pathway highlighting the  $\epsilon$ -carotene branch.

## Key Enzymes and Genes

The flux of metabolites through the  $\epsilon$ -carotene branch is tightly controlled by the expression and activity of several key enzymes.

Enzyme Name	Gene Name(s)	Abbreviation	Function
Phytoene Synthase	PSY	PSY	Catalyzes the first committed step: the condensation of two GGPP molecules to form phytoene.[4][14]
Phytoene Desaturase	PDS	PDS	Introduces double bonds into phytoene.[4]
ζ-Carotene Desaturase	ZDS	ZDS	Continues the desaturation process.[4]
Lycopene ε-Cyclase	LCYE / CrtL-e	LCYE	Key branching enzyme; adds an ε-ring to one end of lycopene to form δ-carotene.[1][15]
Lycopene β-Cyclase	LCYB / CrtL-b	LCYB	Adds β-rings to lycopene (forming β-carotene) or δ-carotene (forming α-carotene).[1]
β-Carotene Hydroxylase	BCH / CYP97A	HYb	Adds hydroxyl groups to β-rings.[1]
ε-Ring Hydroxylase	CYP97C	HYe	Adds hydroxyl groups to ε-rings to produce lutein.[1][16]

Lycopene ε-Cyclase (LCYE) is the pivotal enzyme for this pathway. Its expression is often a primary determinant of whether a plant accumulates α-carotene-derived lutein or β-carotene and its derivatives.[4][17] For instance, in tomato fruit, the downregulation of the CrtL-e gene during ripening is a key factor leading to the massive accumulation of lycopene.[15] Conversely, high expression of LCYE is associated with lutein accumulation in green tissues.

[18] In some species like lettuce, LCYE can exhibit bicyclic activity, adding two  $\epsilon$ -rings to form  $\epsilon,\epsilon$ -carotene, though this is uncommon in most plants.[10][19]

## Regulation of $\epsilon$ -Carotene Biosynthesis

The synthesis of  $\epsilon$ -carotene and its derivatives is regulated at multiple levels, primarily through the transcriptional control of the pathway's genes.[5][18] This regulation is highly specific to tissue type, developmental stage, and environmental conditions.[5][20]

- **Developmental Regulation:** Gene expression patterns change significantly during plant development. In many fruits, such as tomatoes, LCYE expression decreases dramatically during ripening to allow for the accumulation of other carotenoids like lycopene or  $\beta$ -carotene.[15] In contrast, in leaves and some flowers, LCYE expression is typically high to ensure sufficient production of lutein for the photosynthetic apparatus.[20]
- **Environmental Stimuli:** Abiotic stresses can significantly alter the expression of carotenoid biosynthesis genes. In sweet pepper, for example, drought and salt stress lead to a dramatic up-regulation of LCYE expression, suggesting a role for its products in stress tolerance.[14] Light is another critical factor, influencing the overall rate of carotenoid biosynthesis and the expression of key regulatory genes.[5][21]
- **Hormonal Control:** Phytohormones such as ethylene and abscisic acid (ABA) can influence the expression of carotenoid biosynthetic genes, often in the context of fruit ripening and stress responses.[22]

The intricate transcriptional network governing LCYE and other pathway genes allows plants to fine-tune their carotenoid composition in response to both internal developmental cues and external environmental signals.[5]

## Quantitative Data on Carotenoid Content

The concentration of carotenoids derived from the  $\epsilon$ -carotene pathway varies significantly among different plant species and tissues. Lutein is often the most abundant carotenoid in photosynthetic tissues.

Plant Species	Tissue	Total Carotenoids (µg/g DW)	Lutein (µg/g DW)	Reference
Chelidonium majus	Leaves	1086.43	Not specified	[20]
Chelidonium majus	Flowers	580.43	Not specified	[20]
Chelidonium majus	Stems	84.41	Not specified	[20]
Chelidonium majus	Roots	4.67	Not specified	[20]
Triticum turgidum (Durum Wheat)	Leaves (Control)	~250 (Total Carotenoids)	~100	[23] (Estimated from figures)
Triticum turgidum (Durum Wheat)	Leaves (LCYE Mutant)	~300 (Total Carotenoids)	~100	[23] (Estimated from figures)
Lactuca sativa (Lettuce)	Leaves	Variable	Predominant Carotenoid	[24]

Note: Data is often presented in different units (e.g., fresh weight vs. dry weight) and under various experimental conditions, making direct comparisons challenging.

## Experimental Protocols

### Protocol 1: Carotenoid Extraction and HPLC Analysis

This protocol provides a general framework for the extraction and quantification of carotenoids from plant tissues, adapted from methods described in the literature.[25][26][27][28] High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying individual carotenoids.[25][29]

Caption: Figure 2. General workflow for extraction and HPLC analysis of plant carotenoids.

Materials and Reagents:

- Plant tissue (fresh or freeze-dried)
- Mortar and pestle or homogenizer
- Extraction solvents (e.g., acetone, ethanol, hexane, petroleum ether)[[26](#)]
- Butylated hydroxytoluene (BHT) as an antioxidant
- Potassium hydroxide (KOH) for saponification[[25](#)]
- Sodium chloride solution
- Anhydrous sodium sulfate
- Rotary evaporator or nitrogen stream evaporator
- HPLC system with a photodiode array (PDA) detector
- Reversed-phase C18 or C30 column (C30 is often preferred for carotenoid isomer separation)[[28](#)]
- HPLC-grade solvents for mobile phase (e.g., methanol, methyl-tert-butyl ether (MTBE), acetonitrile)[[28](#)]
- Carotenoid standards (e.g., lutein,  $\alpha$ -carotene)

#### Procedure:

- Homogenization: Weigh a known amount of plant tissue (e.g., 100-500 mg) and homogenize it thoroughly in a mortar and pestle with a small amount of extraction solvent. All steps should be performed under dim light to prevent carotenoid degradation.
- Extraction: Transfer the homogenate to a centrifuge tube. Add extraction solvent (e.g., hexane/acetone/ethanol 50/25/25 v/v) containing a small amount of BHT (e.g., 0.1%).[[26](#)] Vortex vigorously and centrifuge to pellet the debris. Collect the supernatant. Repeat the extraction on the pellet until the tissue is colorless.

- **Saponification (Optional):** For tissues with high lipid or chlorophyll content, saponification is recommended.[25] Combine the extracts and add an equal volume of 10% methanolic KOH. Incubate in the dark at room temperature for 1-2 hours or overnight.[25]
- **Phase Partition:** After saponification, add a saturated NaCl solution and an immiscible organic solvent (e.g., petroleum ether or diethyl ether).[25][26] Mix gently and allow the phases to separate. Collect the upper organic phase containing the carotenoids. Repeat the partition two more times.
- **Drying and Concentration:** Pool the organic phases and dry over anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
- **Sample Preparation for HPLC:** Re-dissolve the dried carotenoid extract in a precise volume of the HPLC mobile phase or a suitable solvent like THF or a mixture of acetonitrile/methylene chloride/methanol.[26] Filter the sample through a 0.22 µm syringe filter before injection.
- **HPLC Analysis:** Inject the sample onto the HPLC system. A common setup involves a C30 column with a gradient elution of methanol and MTBE.[28] Monitor the elution profile at approximately 450 nm using a PDA detector, which also allows for the acquisition of UV-Vis spectra for peak identification.
- **Quantification:** Identify peaks by comparing retention times and spectral data with those of authentic standards. Quantify the concentration of each carotenoid by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.

## Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol outlines the key steps for quantifying the transcript levels of genes in the  $\epsilon$ -carotene pathway, such as LCYE.[18][20]

Materials and Reagents:

- Plant tissue
- Liquid nitrogen

- RNA extraction kit or TRIzol reagent
- DNase I
- Reverse transcriptase and associated reagents (cDNA synthesis kit)
- qPCR instrument
- SYBR Green or other fluorescent dye-based qPCR master mix
- Gene-specific primers for target genes (LCYE, LCYB, etc.) and reference (housekeeping) genes.

#### Procedure:

- **RNA Extraction:** Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder. Extract total RNA using a commercial kit or a TRIzol-based method according to the manufacturer's instructions.
- **DNase Treatment:** Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which could interfere with qPCR results.
- **cDNA Synthesis:** Synthesize first-strand complementary DNA (cDNA) from a known amount of total RNA (e.g., 1-2 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.
- **Primer Design and Validation:** Design primers specific to the target genes (LCYE, etc.) and one or more stable reference genes. Validate primer efficiency through a standard curve analysis.
- **qPCR Reaction:** Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers, and a SYBR Green master mix.
- **Data Analysis:** Run the reaction in a qPCR instrument. Determine the cycle threshold (Ct) for each gene. Calculate the relative expression of the target genes using a method like the 2- $\Delta\Delta C_t$  method, normalizing to the expression of the reference gene(s).



## Conclusion and Future Perspectives

The  $\epsilon$ -carotene biosynthesis pathway is a crucial branch of carotenoid metabolism in plants, leading to the production of lutein, a pigment vital for photosynthesis and human health. The flux through this pathway is primarily regulated at the transcriptional level of the LCYE gene, which is influenced by a complex interplay of developmental and environmental factors.[5][14][15] Understanding this pathway has significant implications for agriculture and nutrition, as manipulating the expression of key genes like LCYE can alter the carotenoid profile of crops.[17][23] For drug development, carotenoids and their derivatives are of interest for their antioxidant and other health-promoting properties. Future research will likely focus on further elucidating the complex regulatory networks that control carotenoid biosynthesis and leveraging advanced gene-editing technologies, like CRISPR-Cas9, to precisely modify carotenoid content in plants for enhanced nutritional value and stress resilience.[30]

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## References

- 1. Frontiers | The Genetic Components of a Natural Color Palette: A Comprehensive List of Carotenoid Pathway Mutations in Plants [frontiersin.org]
- 2. GENES AND ENZYMES OF CAROTENOID BIOSYNTHESIS IN PLANTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GENES AND ENZYMES OF CAROTENOID BIOSYNTHESIS IN PLANTS | Annual Reviews [annualreviews.org]
- 4. aocs.org [aocs.org]
- 5. Frontiers | Transcriptional Regulation of Carotenoid Biosynthesis in Plants: So Many Regulators, So Little Consensus [frontiersin.org]
- 6. scielo.br [scielo.br]
- 7. scispace.com [scispace.com]
- 8. [PDF] Sources of alpha-, beta-, gamma-, delta- and epsilon-carotenes: a twentieth century review | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]
- 10. bioone.org [bioone.org]
- 11. GENES AND ENZYMES OF CAROTENOID BIOSYNTHESIS IN PLANTS | Annual Reviews [annualreviews.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Expression Profile of Genes Related to Carotenoid Biosynthesis in Pepper Under Abiotic Stress Reveals a Positive Correlation with Plant Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of carotenoid biosynthesis during tomato fruit development: expression of the gene for lycopene epsilon-cyclase is down-regulated during ripening and is elevated in the mutant Delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metalloenzymes involved in carotenoid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Downregulation of the lycopene  $\epsilon$ -cyclase gene increases carotenoid synthesis via the  $\beta$ -branch-specific pathway and enhances salt-stress tolerance in sweetpotato transgenic calli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Expression of carotenoid biosynthesis genes during carrot root development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Carotenoids and Apocarotenoids in Planta: Their Role in Plant Development, Contribution to the Flavour and Aroma of Fruits and Flowers, and Their Nutraceutical Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Transcriptional Regulation of Carotenoid Biosynthesis in Plants: So Many Regulators, So Little Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Carotenoid Biosynthetic Genes in Cabbage: Genome-Wide Identification, Evolution, and Expression Analysis - ProQuest [proquest.com]
- 23. Identification of Lycopene epsilon cyclase (LCYE) gene mutants to potentially increase  $\beta$ -carotene content in durum wheat (*Triticum turgidum* L.ssp. durum) through TILLING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]

- 26. files.core.ac.uk [files.core.ac.uk]
- 27. researchgate.net [researchgate.net]
- 28. scielo.br [scielo.br]
- 29. A comparison study of five different methods to measure carotenoids in biofortified yellow cassava (*Manihot esculenta*) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Genome Editing of Golden SNP-Carrying Lycopene Epsilon-Cyclase (LcyE) Gene Using the CRSPR-Cas9/HDR and Geminiviral Replicon System in Rice - PMC [pmc.ncbi.nlm.nih.gov]
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